molecular formula C13H18N2O6 B1407761 L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1343476-61-8

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No. B1407761
M. Wt: 298.29 g/mol
InChI Key: DESCYYXQPKEAGY-NSHDSACASA-N
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Description

“L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the CAS Number: 115491-96-8 . It has a molecular weight of 201.22 and its IUPAC name is (allyloxy)carbonyl-L-valine .


Molecular Structure Analysis

The linear formula of this compound is C9H15NO4 . The InChI code for the compound is 1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 . The InChI key is MQKQMLUPZZNVCK-ZETCQYMHSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.22 . It is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Prodrug Development

  • Water-Soluble Prodrug of Adenosine A2A Receptor Antagonist : A derivative of L-Valine, MSX-4, was synthesized as a prodrug of the adenosine A2A receptor antagonist MSX-2, showing stability in artificial gastric acid and cleavage by pig liver esterase (Vollmann et al., 2008).

Material Science and Chemistry

  • Thermal Phase Transitions of Solid Chiral N,N′-Carbonyl-bis-(l-amino acids) : Compounds derived from N, N′-carbonyl-bis-(l-amino acids), including valine, demonstrated complex thermal behavior, indicating significant influence of molecular structure on phase transitions (Tomašić et al., 2006).
  • Biomimetic Aerobic Oxidation of Alcohols : A novel combination of FeCl3, l-valine, and TEMPO was found to oxidize alcohols to carbonyl compounds with dioxygen, showcasing efficient conversion of various alcohols into aldehydes and ketones (Zhang et al., 2015).

Biochemistry and Molecular Biology

  • Proteomimetic Polyenes : An acetylene−valine adduct was polymerized to create high molecular weight polymers with intrastrand and interstrand hydrogen bonds, demonstrating potential applications in proteomimetic materials (Cheuk et al., 2003).
  • Reaction with N-(2,3-epoxypropyl)pyrrolidone : The reaction of N-(2,3-epoxypropyl)pyrrolidone with branched-chain amino acid esters, including L-valine, produced N-monosubstituted derivatives, suggesting potential for creating novel compounds (Sidel'kovskaya et al., 1986).

Aggregation-Induced Properties

  • L-Valine Methyl Ester-Containing Tetraphenylethene : This novel molecule exhibited aggregation-induced emission, circular dichroism, and luminescence, as well as the capacity to self-assemble into helical nanofibers (Li et al., 2014).

Stereochemical Analysis

  • Enantiomeric Composition Analysis : L-valine was used as a derivatizing agent for the stereochemical analysis of certain alcohols, demonstrating its utility in determining enantiomeric compositions (Andrade, 1998).

Industrial Applications

  • High-Yield Production of L-Valine : A study on the high-yield production of L-valine in engineered Escherichia coli demonstrated the potential for industrial-scale production of this amino acid (Hao et al., 2020).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-4-7-20-13(19)14-11(8(2)3)12(18)21-15-9(16)5-6-10(15)17/h4,8,11H,1,5-7H2,2-3H3,(H,14,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESCYYXQPKEAGY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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